spiro[5H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4-one
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Overview
Description
Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one is a spiro compound that features a unique structure where a cyclopenta[b]thiophene ring is fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopenta[b]thiophene derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,6’-cyclopenta[b]thiophen]-4’(5’H)-one: Similar structure but different functional groups.
Spiro[cyclopenta[1,2-b5,4-b′]dithiophene-4,9′-fluorene]: Used as a hole-transporting material in perovskite solar cells.
Uniqueness
Spiro[6H-cyclopenta[b]thiophene-6,1’-cyclohexane]-4(5H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14OS |
---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
spiro[5H-cyclopenta[b]thiophene-6,1//'-cyclohexane]-4-one |
InChI |
InChI=1S/C12H14OS/c13-10-8-12(5-2-1-3-6-12)11-9(10)4-7-14-11/h4,7H,1-3,5-6,8H2 |
InChI Key |
RUUIJUSPTPTDFH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CC(=O)C3=C2SC=C3 |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=C2SC=C3 |
Origin of Product |
United States |
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